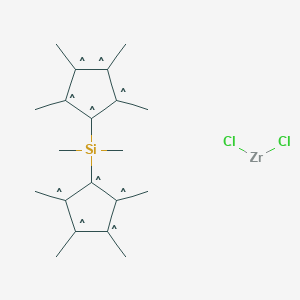
Pyridine, 2-chloro-5-(1-chloroethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-chloro-5-(1-chloroethyl)-: is an organohalide compound that consists of a pyridine core with a chloromethyl group and an additional chlorine atom attached to the ethyl group. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Pyridine, 2-chloro-5-(1-chloroethyl)- typically involves the chlorination of pyridine derivatives. One common method includes the reaction of 2-chloro-2-chloromethyl-1-cyanobutyl aldehyde with phosphorus oxychloride (POCl3) under the catalytic action of an alcohol polymer . Another method involves the use of Grignard reagents and subsequent treatment with acetic anhydride or DMF to obtain substituted pyridines .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes, where pyridine derivatives are treated with chlorinating agents under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Pyridine, 2-chloro-5-(1-chloroethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is commonly used.
Major Products Formed:
Substitution Products: Various substituted pyridines.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Reduced pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Pyridine, 2-chloro-5-(1-chloroethyl)- is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of ligands and catalysts in various chemical reactions .
Biology and Medicine: In biological research, this compound is used to study the effects of alkylating agents on DNA and proteins.
Industry: Industrially, it is used in the production of pesticides, herbicides, and other agrochemicals. It also finds applications in the manufacturing of dyes and pigments .
Mecanismo De Acción
The mechanism of action of Pyridine, 2-chloro-5-(1-chloroethyl)- involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in DNA, proteins, and other biomolecules, leading to various biological effects. The molecular targets include nucleophilic centers in DNA bases, leading to potential mutagenic and cytotoxic effects .
Comparación Con Compuestos Similares
2-Chloromethylpyridine: Similar structure but lacks the additional chlorine atom on the ethyl group.
3-Chloromethylpyridine: Chloromethyl group attached at a different position on the pyridine ring.
4-Chloromethylpyridine: Another isomer with the chloromethyl group at the fourth position.
Uniqueness: Pyridine, 2-chloro-5-(1-chloroethyl)- is unique due to the presence of both a chloromethyl group and an additional chlorine atom on the ethyl group. This unique structure imparts distinct reactivity and properties, making it valuable in specific chemical and industrial applications .
Propiedades
Fórmula molecular |
C7H7Cl2N |
|---|---|
Peso molecular |
176.04 g/mol |
Nombre IUPAC |
2-chloro-5-(1-chloroethyl)pyridine |
InChI |
InChI=1S/C7H7Cl2N/c1-5(8)6-2-3-7(9)10-4-6/h2-5H,1H3 |
Clave InChI |
UEOCLBUKKVLGJR-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CN=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12278310.png)
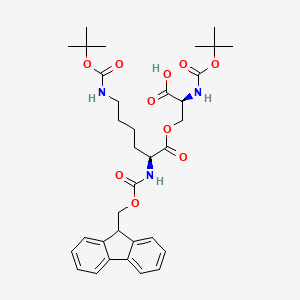
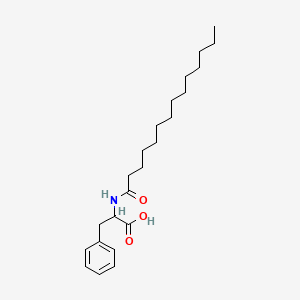
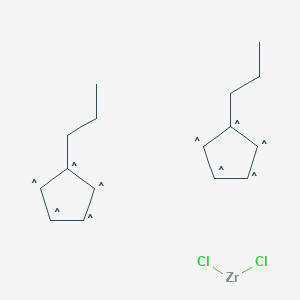
![1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B12278351.png)
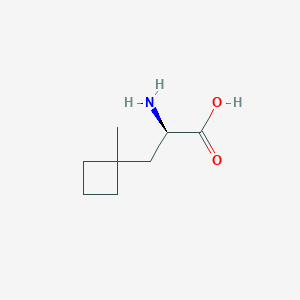
![1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-C]pyridin-4-one](/img/structure/B12278367.png)
![6-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline](/img/structure/B12278386.png)
![Butanedioic acid, 2,3-bis[(trimethylsilyl)oxy]-, bis(1-methylethyl) ester, [R-(R*,R*)]-(9CI)](/img/structure/B12278400.png)
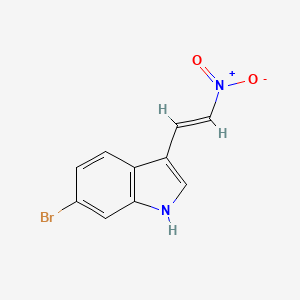

![N-methyl-N-[1-(quinolin-2-yl)piperidin-4-yl]pyridin-2-amine](/img/structure/B12278417.png)

